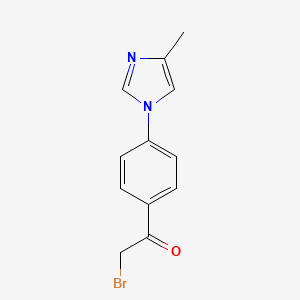
2-(3-Bromophenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Bromophenyl)quinoline-4-carbohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C16H12BrN3O and a molecular weight of 342.2 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)quinoline-4-carbohydrazide” consists of a quinoline ring attached to a bromophenyl group at the 2-position and a carbohydrazide group at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromophenyl)quinoline-4-carbohydrazide” include a molecular formula of C16H12BrN3O and a molecular weight of 342.19 g/mol .Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline derivatives, including 2-(3-Bromophenyl)quinoline-4-carbohydrazide, are recognized for their anticorrosive properties. They effectively adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This capability makes them suitable for protecting metals against corrosion, particularly in harsh environments (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Potential
Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They are involved in the development of chemotherapeutic agents due to the clinical success of certain compounds containing the quinoline nucleus. The diversity in their biological activities makes them a valuable resource for the design of new drugs (Hussaini, 2016).
Optoelectronic Materials
Research on quinoline derivatives has expanded into the field of optoelectronics, where they are used in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems is particularly valuable for creating novel materials with desirable electroluminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Degradation
The degradation of quinoline and its derivatives is crucial for environmental protection due to their toxicity and persistence. Research focuses on improving the efficiency of quinoline degradation methods, including biodegradation, to mitigate their impact on human health and the ecological environment (Luo et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3-bromophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXLLUFCHPZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207459 |
Source


|
| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)quinoline-4-carbohydrazide | |
CAS RN |
956576-45-7 |
Source


|
| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)
![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)



![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)




